![molecular formula C12H16O3 B12806637 3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol CAS No. 1016-53-1](/img/structure/B12806637.png)
3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 244575 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in research related to neurodegenerative diseases, particularly Alzheimer’s disease.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 244575 involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions, including condensation, cyclization, and purification processes. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 244575 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
NSC 244575 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are often employed under specific conditions such as controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 244575 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research has focused on its potential role in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: NSC 244575 is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which NSC 244575 exerts its effects involves interaction with specific molecular targets and pathways. For instance, in the context of neurodegenerative diseases, it may modulate the activity of enzymes involved in the formation of amyloid plaques and tau tangles, which are characteristic of Alzheimer’s disease. The compound’s ability to influence these pathways makes it a valuable tool in understanding and potentially treating such conditions.
Comparación Con Compuestos Similares
Similar Compounds
- NSC 725776
- NSC 724998
Uniqueness
NSC 244575 stands out due to its specific molecular structure and the unique pathways it influences. Compared to similar compounds, it may offer distinct advantages in terms of efficacy and safety, making it a promising candidate for further research and development.
Propiedades
Número CAS |
1016-53-1 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-3,5-diol |
InChI |
InChI=1S/C12H16O3/c1-15-12-6-8-4-2-3-5-10(13)9(8)7-11(12)14/h6-7,10,13-14H,2-5H2,1H3 |
Clave InChI |
FFQWICNPGKKCPH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(CCCCC2=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


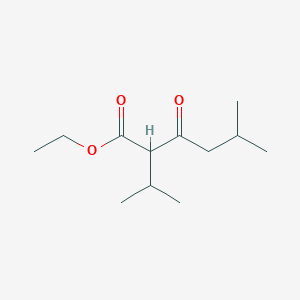


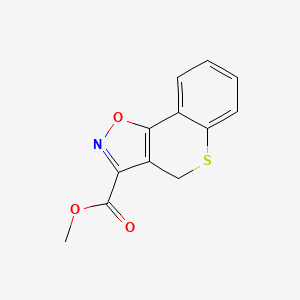
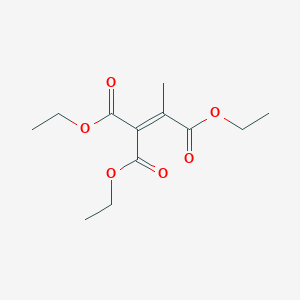




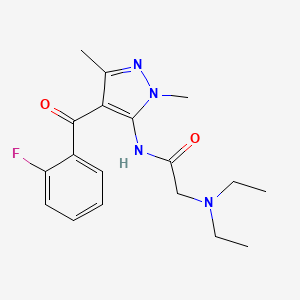

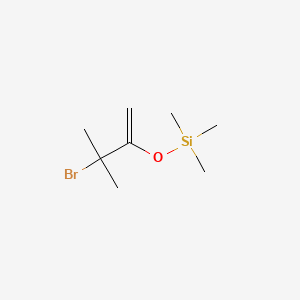
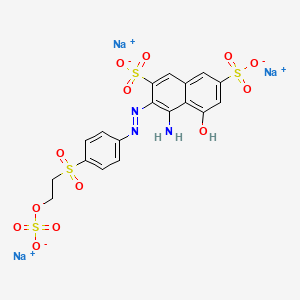
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
